Ytterbium

Catalog No.
S568716
CAS No.
7440-64-4
M.F
Y
M. Wt
173.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ytterbium

CAS Number

7440-64-4

Product Name

Ytterbium

IUPAC Name

ytterbium

Molecular Formula

Y

Molecular Weight

173.04 g/mol

InChI

InChI=1S/Yb

InChI Key

NAWDYIZEMPQZHO-UHFFFAOYSA-N

SMILES

[Yb]

Synonyms

Ytterbium

Canonical SMILES

[Yb]

Lasers:

Ytterbium plays a crucial role in developing high-power and efficient lasers. When incorporated as a dopant (an impurity added to modify material properties) in crystals or fibers, ytterbium ions readily absorb and emit light at specific wavelengths. This property enables the creation of ytterbium-doped lasers, which offer several advantages:

  • High efficiency: Ytterbium lasers convert a significant portion of input energy into laser light, making them energy-efficient [Source: Royal Society of Chemistry, ].
  • Wide range of applications: These lasers operate in the near-infrared region of the electromagnetic spectrum, making them suitable for various applications like:
    • Material processing: Cutting, welding, and drilling of metals and other materials [Source: National Institute of Standards and Technology, ]
    • Medical procedures: Eye surgery, tissue ablation, and cancer treatment [Source: National Cancer Institute, ]
    • Telecommunications: Optical fiber communication systems due to their ability to transmit signals over long distances with minimal signal loss [Source: RP Photonics, ]

Catalysts:

Ytterbium compounds are increasingly being explored as catalysts for various chemical reactions. They offer several advantages over traditional catalysts:

  • Selectivity: Ytterbium catalysts can selectively activate specific bonds in molecules, leading to desired products with minimal byproducts [Source: American Chemical Society, ]
  • Lower toxicity: Compared to some traditional catalysts, ytterbium catalysts often exhibit lower toxicity, making them more environmentally friendly [Source: Science Direct, ]
  • High activity: Ytterbium catalysts can be highly efficient in promoting desired reactions, reducing reaction times and energy consumption [Source: American Chemical Society, ]

These features make ytterbium catalysts attractive for various applications, including:

  • Polymerization reactions: Production of plastics and other polymers
  • Organic synthesis: Synthesis of complex organic molecules for various applications in pharmaceuticals, agrochemicals, and other fields
  • Environmental remediation: Degradation of pollutants and hazardous materials

Other Research Areas:

Ytterbium is also being investigated in other areas of scientific research, such as:

  • Quantum computing: Ytterbium ions are being explored as potential qubits (quantum bits, the basic unit of information in quantum computers) due to their unique magnetic and electronic properties [Source: Nature, ]
  • Superconductors: Ytterbium-based compounds are being investigated for their potential use in developing high-temperature superconductors, which could revolutionize various fields like power transmission and magnetic levitation technology [Source: National Institute of Standards and Technology, ]

Ytterbium is a rare-earth element with the atomic number 70 and the symbol Yb. It belongs to the lanthanide series of the periodic table and is characterized by its silvery-white appearance. Ytterbium was discovered in 1878 by Swiss chemist Jean Charles Galissard de Marignac, who isolated it from a mineral called ytterbia, named after the Swedish village Ytterby. This element is notable for its unique electronic structure, which allows it to exhibit different oxidation states, primarily +2 and +3, with the latter being more stable and common in its compounds .

Ytterbium is relatively soft and malleable, with a melting point of approximately 824 °C and a boiling point of about 1196 °C. It is paramagnetic at temperatures above 1 Kelvin and has a closed-shell electron configuration that contributes to its stability compared to other lanthanides .

  • Reaction with Air: Ytterbium oxidizes slowly when exposed to air, forming ytterbium(III) oxide (Yb₂O₃). The reaction can be represented as:
    4Yb(s)+3O2(g)2Yb2O3(s)4\text{Yb}(s)+3\text{O}_2(g)\rightarrow 2\text{Yb}_2\text{O}_3(s)
  • Reaction with Water: The metal reacts sluggishly with cold water but more vigorously with hot water, producing ytterbium hydroxide (Yb(OH)₃) and hydrogen gas (H₂):
    2Yb(s)+6H2O(g)2Yb OH 3(aq)+3H2(g)2\text{Yb}(s)+6\text{H}_2\text{O}(g)\rightarrow 2\text{Yb OH }_3(aq)+3\text{H}_2(g)
  • Reaction with Halogens: Ytterbium reacts with halogens to form ytterbium(III) halides:
    • With fluorine:
      2Yb(s)+3F2(g)2YbF3(s)2\text{Yb}(s)+3\text{F}_2(g)\rightarrow 2\text{YbF}_3(s)
    • With chlorine:
      2Yb(s)+3Cl2(g)2YbCl3(s)2\text{Yb}(s)+3\text{Cl}_2(g)\rightarrow 2\text{YbCl}_3(s)
  • Reaction with Acids: Ytterbium dissolves readily in dilute sulfuric acid, forming colorless aquated Yb(III) ions:
    2Yb(s)+3H2SO4(aq)2Yb3+(aq)+3SO42(aq)+3H2(g)2\text{Yb}(s)+3\text{H}_2\text{SO}_4(aq)\rightarrow 2\text{Yb}^{3+}(aq)+3\text{SO}_4^{2-}(aq)+3\text{H}_2(g)

The synthesis of ytterbium involves several methods:

  • Separation from Other Rare Earth Elements: This is typically achieved through solvent extraction or ion-exchange techniques.
  • Metallothermic Reduction: The elemental metal can be prepared by reducing its oxide (Yb₂O₃) using lanthanum metal at high temperatures:
    Yb2O3+2La2Yb+La2O3\text{Yb}_2\text{O}_3+2\text{La}\rightarrow 2\text{Yb}+\text{La}_2\text{O}_3
  • Vacuum Distillation: This method is employed to purify the metal after reduction .

Ytterbium has several important applications:

  • Gamma Ray Source: The isotope Ytterbium-169 is used as a radiation source in portable X-ray machines.
  • Optical Materials: Ytterbium is used as a dopant in various optical materials, enhancing their properties.
  • Pressure Sensors: Its electrical resistivity is strongly pressure-dependent, making it useful in pressure sensors.
  • Catalysts: Ytterbium compounds are increasingly used as catalysts in chemical processes due to their efficiency and lower environmental impact compared to traditional catalysts .

Research on ytterbium's interactions primarily focuses on its chemical reactivity and potential biological effects. Studies indicate that while ytterbium itself poses limited environmental risks, its compounds can be toxic and require careful handling. Investigations into its interactions with biological systems are ongoing, particularly regarding its metabolic effects .

Similar compounds include:

  • Lutetium (Lu): Another member of the lanthanide series, lutetium shares some chemical properties but has a higher atomic number (71). It is less reactive than ytterbium.
  • Terbium (Tb): With an atomic number of 65, terbium exhibits similar reactivity but is more commonly used in phosphors.
  • Dysprosium (Dy): Atomic number 66; dysprosium has unique magnetic properties that make it valuable for high-performance magnets.

Comparison Table

CompoundAtomic NumberReactivityCommon Uses
Ytterbium70ModerateX-ray sources, optics
Lutetium71LowCatalysts
Terbium65HighPhosphors
Dysprosium66ModerateMagnets

Ytterbium's unique combination of moderate reactivity and specific applications distinguishes it from these similar compounds, particularly in the fields of radiation sources and optical materials .

Ytterbium’s discovery is intertwined with the complex history of rare-earth element isolation. The element derives its name from Ytterby, a Swedish village renowned for its mineralogical significance. Four elements—yttrium, terbium, erbium, and ytterbium—trace their etymological roots to this location.

The initial isolation of ytterbium began with the analysis of gadolinite, a mineral discovered in Ytterby. In 1843, Carl Gustaf Mosander identified erbium and terbium from yttria, but these efforts inadvertently included impurities that later proved critical. By 1878, Jean Charles Galissard de Marignac heated erbium nitrate (Er(NO₃)₃) until decomposition, yielding two oxides: a red erbium oxide (Er₂O₃) and a white powder he termed ytterbia (Yb₂O₃). Marignac’s work confirmed ytterbia as a distinct earth, though its elemental form remained uncharacterized.

The nomenclature faced confusion due to overlapping discoveries. Marignac’s “ytterbium” was later split into neoytterbium (retaining the ytterbium name) and lutetium in 1907, resolving ambiguities in the rare-earth classification.

Table 1: Key Early Discoveries in Ytterbium Isolation

YearScientistContribution
1843Carl Gustaf MosanderIsolated erbium and terbium from gadolinite
1878Jean Charles de MarignacIdentified ytterbia as a new earth
1907Georges UrbainSeparated ytterbia into Yb and Lu

Contributions of Jean Charles Galissard de Marignac

Marignac’s methodological rigor laid the foundation for ytterbium’s recognition. By thermally decomposing erbium nitrate, he employed fractional crystallization—a technique pivotal for separating lanthanides—to isolate ytterbia. His spectroscopic analysis revealed unique absorption bands, distinguishing ytterbia from erbium.

Evolution of Ytterbium Purification Techniques (1907–1953)

The 20th century marked transformative advances in ytterbium purification, driven by innovations in ion exchange and metallurgical reduction.

1907–1937: Separation and Early Metallurgy

In 1907, Georges Urbain and Carl Auer von Welsbach independently demonstrated that ytterbia contained two elements. Urbain’s neoytterbia (Yb) and lutecia (Lu) were isolated via repeated fractional crystallization of nitrate salts. Concurrently, Welsbach proposed alternative names—aldebaranium and cassiopeium—though these were later dismissed.

The first metallic ytterbium was produced in 1937 by Wilhelm Klemm and Heinrich Bonner, who reduced ytterbium trichloride (YbCl₃) with potassium (K):
$$
\text{YbCl}_3 + 3\text{K} \rightarrow \text{Yb} + 3\text{KCl}
$$
However, their product contained potassium chloride (KCl) impurities, limiting its utility.

1953: High-Purity Metal Synthesis

A breakthrough occurred in 1953 when A. Daane, David Dennison, and Frank Spedding at Iowa State University refined ytterbium using ion-exchange chromatography. This method exploited differential lanthanide affinities for resin substrates, enabling efficient separation. Subsequent reduction of Yb₂O₃ with lanthanum (La) yielded 99.9% pure ytterbium:
$$
\text{Yb}2\text{O}3 + 2\text{La} \rightarrow 2\text{Yb} + \text{La}2\text{O}3
$$
This process, coupled with vacuum sublimation, established the first reliable protocol for producing elemental ytterbium.

Table 2: Advancements in Ytterbium Purification (1907–1953)

YearScientistsTechniqueOutcome
1907Georges UrbainFractional crystallizationSeparation of Yb and Lu
1937Klemm and BonnerReduction with KImpure Yb metal (mixed with KCl)
1953Daane, Dennison, SpeddingIon exchange + La reduction99.9% pure Yb metal

Electronic Structure and Configuration

Ytterbium, with atomic number 70, possesses a distinctive electronic configuration that places it as the fourteenth and penultimate element in the lanthanide series [1]. The ground state electronic configuration is represented as 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹⁰ 4f¹⁴ 5s² 5p⁶ 6s², which can be abbreviated using noble gas notation as [Xe] 4f¹⁴ 6s² [2] [3] [4]. The shell structure follows the distribution 2, 8, 18, 32, 8, 2, with the two outermost 6s electrons serving as valence electrons [7] [36].

The ground state term symbol for neutral ytterbium is ¹S₀, reflecting the closed-shell electron configuration where all electrons are paired [7] [8]. This closed-shell configuration of the 4f orbitals contributes significantly to the unique properties of ytterbium, including its relatively low density, melting point, and boiling point compared to most other lanthanides [1]. The filled 4f¹⁴ subshell results in exceptional stability, which forms the basis for the relative stability of the +2 oxidation state, although the most common oxidation state remains +3 [1] [2].

Table 1: Electronic Configuration and Properties

ParameterValueReference
Atomic Number70 [2] [3] [4]
Electronic Configuration (Ground State)1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹⁰ 4f¹⁴ 5s² 5p⁶ 6s² [4] [7]
Noble Gas Notation[Xe] 4f¹⁴ 6s² [2] [3] [4]
Shell Structure2, 8, 18, 32, 8, 2 [7] [36]
Valence Electrons2 (6s²) [4]
Ground State Term Symbol¹S₀ [7] [8]
First Ionization Energy603.4 kJ/mol (6.25416 eV) [8] [24]
Second Ionization Energy1176 kJ/mol (12.176 eV) [8]
Third Ionization Energy2415 kJ/mol [24]

Isotopic Composition

Natural ytterbium consists of seven stable isotopes, with a collective average concentration of 0.3 parts per million in the Earth's crust [1]. Recent high-precision measurements using multi-collector inductively coupled plasma mass spectrometry have determined the absolute isotopic composition with exceptional accuracy [6]. The most abundant isotope is ¹⁷⁴Yb, comprising 31.881% of natural ytterbium, followed by ¹⁷²Yb at 21.789% [6] [8].

The isotopic data reveal that only two isotopes, ¹⁷¹Yb and ¹⁷³Yb, possess nuclear spin and magnetic moments [8]. ¹⁷¹Yb exhibits a nuclear spin of 1/2 with a magnetic moment of +0.4919 nuclear magnetons, while ¹⁷³Yb has a nuclear spin of 5/2 and a magnetic moment of -0.6776 nuclear magnetons [8]. These nuclear properties make these isotopes particularly valuable for nuclear magnetic resonance studies and atomic clock applications [3].

Table 2: Isotopic Composition of Natural Ytterbium

IsotopeMass (u)Abundance (%)Nuclear SpinMagnetic Moment (μN)
¹⁶⁸Yb167.9338940.130-
¹⁷⁰Yb169.9347593.050-
¹⁷¹Yb170.93632314.301/2+0.4919
¹⁷²Yb171.93637821.900-
¹⁷³Yb172.93820816.125/2-0.6776
¹⁷⁴Yb173.93885931.800-
¹⁷⁶Yb175.94256412.700-

Allotropic Transformations and Phase Behavior

Structural Polymorphism

Ytterbium exhibits three distinct allotropic forms, designated as alpha, beta, and gamma phases, with transformation points occurring at -13°C and 795°C [9] [11]. This polymorphic behavior distinguishes ytterbium from many other lanthanide elements and contributes to its unique physical and electronic properties under varying temperature and pressure conditions [10] [13].

The beta form represents the room-temperature stable phase and adopts a face-centered cubic (FCC) crystal structure with space group Fm-3m (225) [11] [23]. Crystallographic analysis reveals lattice parameters of a = b = c = 548.47 pm with angles α = β = γ = 90.000° [23]. This structure corresponds to a cubic close-packed arrangement, which is typical for metallic systems under ambient conditions [23] [24].

The alpha allotrope exists below -13°C and crystallizes in a hexagonal close-packed structure [13] [14]. This low-temperature phase exhibits diamagnetic properties, contrasting with the paramagnetic behavior observed in the beta phase [3] [13]. The gamma form, stable above 795°C, adopts a body-centered cubic structure and represents the high-temperature metallic phase [9] [11].

Table 3: Allotropic Forms and Phase Behavior

PhaseTemperature RangeCrystal StructureSpace GroupLattice ParametersMagnetic Properties
α-YtterbiumBelow -13°CHexagonal Close-Packed (HCP)--Diamagnetic
β-Ytterbium-13°C to 795°CFace-Centered Cubic (FCC)Fm-3m (225)a = b = c = 548.47 pmParamagnetic
γ-YtterbiumAbove 795°CBody-Centered Cubic (BCC)---

Pressure-Induced Phase Transitions

Ytterbium undergoes remarkable electronic and structural transformations under pressure, exhibiting a semimetal-semiconductor transition at approximately 13-14 kilobars [37]. This transition represents a fundamental change in the electronic band structure, where the overlap between the filled 6s band and empty 5d band is eliminated under pressure [37]. The pressure-induced changes have been extensively studied using thermoelectric measurements, revealing complex phase behavior that depends on both pressure and temperature [37].

At elevated pressures, the beta form normally exhibits metallic-type conductivity but transforms into a semiconductor when pressure exceeds approximately 16,000 atmospheres [9]. The electrical resistance increases tenfold as pressure reaches 39,000 atmospheres, followed by a dramatic decrease to approximately 10% of its standard temperature-pressure resistivity at 40,000 atmospheres [9]. These pressure-induced electronic transitions reflect the sensitivity of the 4f-5d band overlap to external perturbations [37].

Recent high-pressure studies have identified an additional body-centered cubic phase that becomes stable at high pressures and room temperature [9]. This pressure-stabilized phase adds complexity to the ytterbium phase diagram and demonstrates the material's remarkable structural flexibility under extreme conditions [37].

Crystal Field Effects in Metallic Ytterbium

Electronic Ground State and Excited State Splitting

The crystal field effects in metallic ytterbium arise from the interaction between the 4f¹³ electron configuration (in the trivalent state) and the surrounding crystalline environment [17] [18]. The ground state multiplet ²F₇/₂ experiences crystal field splitting that results in four Kramers doublets at energies of 0, 193.2, 327.9, and 476.6 cm⁻¹ [17]. This splitting pattern reflects the symmetry of the local coordination environment and the strength of the crystal field interaction [17] [20].

The excited ²F₅/₂ multiplet, located approximately 10,350 cm⁻¹ above the ground state, undergoes similar crystal field splitting, yielding three Kramers doublets at 10,348, 10,527, and 10,738 cm⁻¹ [17]. The magnitude of the crystal field splitting in ytterbium compounds is typically less than 2000 cm⁻¹, which is characteristic of the shielded nature of the 4f orbitals [21]. The relatively small crystal field effects compared to the large spin-orbit coupling energy (~10,350 cm⁻¹) emphasize the dominant role of spin-orbit interactions in determining the electronic structure of ytterbium [17] [20].

Table 4: Crystal Field Effects and Energy Levels

State/ConfigurationEnergy (cm⁻¹)DegeneracyReference
²F₇/₂ Ground Multiplet0 (reference)8 (J = 7/2) [17] [18] [20]
²F₅/₂ Excited Multiplet~10,3506 (J = 5/2) [17] [18] [20]
Crystal Field Splitting (²F₇/₂)0, 193.2, 327.9, 476.64 Kramers doublets [17]
Crystal Field Splitting (²F₅/₂)10,348, 10,527, 10,7383 Kramers doublets [17]
Spin-Orbit Coupling Energy~10,350- [17] [20]

Magnetic Anisotropy and Local Symmetry

The crystal field environment significantly influences the magnetic anisotropy of ytterbium ions in metallic systems [17] [19]. Computational studies using complete active space self-consistent field methods reveal that the local magnetic anisotropy axes are oriented with small angles relative to coordination planes, particularly those formed by carboxyl groups when present [17]. The calculated g-tensor components (gₓ = 0.622, gᵧ = 0.974, gᵩ = 7.36) demonstrate the highly anisotropic nature of the magnetic response [17].

The crystal field effects are particularly sensitive to subtle changes in the ytterbium coordination environment [20]. Studies of various ytterbium complexes have shown that modifications in coordination geometry can dramatically alter the crystal field splitting patterns and associated magnetic properties [20]. The twist angle of coordination polyhedra, for instance, has been identified as a critical parameter that influences both the energy levels and the magnetic anisotropy [20].

Scanning tunneling microscopy investigations have provided direct experimental evidence of crystal field splitting in ytterbium systems [19]. These measurements reveal that 4f electrons preferentially occupy orbital groups that minimize interactions with neighboring atoms in the crystal lattice, thereby minimizing the total energy [19]. The observed energy bands at -17, -27, and -43 millivolts correspond to different crystal field states and represent the first direct observation of crystal field splitting using scanning tunneling spectroscopy [19].

Heavy Fermion Behavior and Kondo Effects

In metallic ytterbium compounds, the interplay between crystal field effects and conduction electrons can lead to the formation of heavy fermion states [18] [19]. The Kondo effect, which arises from the interaction between localized 4f magnetic moments and conduction electrons, becomes particularly prominent at low temperatures around -170°C [19]. This interaction results in the formation of quasi-particles that can be visualized as clouds of local magnetic moments surrounded by conduction electrons with opposite spins [19].

The crystal field splitting plays a crucial role in determining the Kondo temperature and the strength of the heavy fermion behavior [18]. Compounds with specific crystal field environments can exhibit Sommerfeld coefficients (γ) ranging from hundreds to thousands of mJ mol⁻¹ K⁻², values that are orders of magnitude larger than those observed in normal metals [18]. The anisotropic nature of the crystal field also contributes to direction-dependent Kondo interactions, leading to complex magnetic and transport properties [18] [19].

Fundamental Thermal Characteristics

Ytterbium exhibits distinctive thermal properties that set it apart from other lanthanide elements. The metal demonstrates a melting point of 824°C (1097 K) and a boiling point of 1196°C (1469 K) [1] [2] [3] [4] [5]. This yields an exceptionally narrow liquid range of only 372°C (372 K) [1] [3] [5], which represents the smallest liquid range of all metals [1] [6] [3] [7]. This remarkable characteristic stems from ytterbium's unique closed-shell electron configuration [Xe] 4f¹⁴ 6s², which significantly influences its thermal behavior compared to other lanthanides [3] [8].

Thermodynamic Properties and Heat Capacities

The heat of fusion for ytterbium is 7.66 kJ/mol [5] [9] [10], while the heat of vaporization ranges from 128.9 to 160 kJ/mol [5] [9], depending on measurement conditions and methodologies. The specific heat capacity at 298 K is 154 J/kg·K (26.74 J/mol·K) [1] [5] [9] [10], which differs markedly from other rare earth elements due to the filled f-shell configuration.

Detailed low-temperature specific heat studies reveal that ytterbium's behavior between 0.4 and 4 K can be expressed by the relationship C = γT + βT³, where the electronic specific heat coefficient (γ) is considerably smaller than typical values for other rare earth metals [11] [12]. The lattice specific heat corresponds to a Debye temperature that is notably lower than the ~200 K observed for other higher rare earths [11] [12], reflecting the unique bonding characteristics in ytterbium metal.

Volatility and Vapor Pressure Characteristics

Ytterbium demonstrates exceptional volatility among rare earth elements, earning recognition as the most volatile rare earth metal [13] [14] [15]. Systematic vapor pressure measurements reveal significant temperature-dependent behavior:

  • At 301°C: 0.001 Pa
  • At 400°C: 0.101 Pa
  • At 776°C: 1013 Pa [2]

This high volatility at relatively moderate temperatures has important implications for material processing and storage requirements [1] [6] [13]. The elevated vapor pressure necessitates careful handling procedures and storage in inert atmospheres to prevent material loss through sublimation [1] [6] [13].

Thermal Conductivity and Expansion

The thermal conductivity of ytterbium at 300 K ranges from 34.9 to 39 W/m·K [2] [4] [16] [17], values that are relatively low compared to typical metals but consistent with the filled f-shell electronic structure. The thermal expansion coefficient is 26.3 μm/m·K [2] [16] [18], which is approximately three times larger than coefficients for other rare earth metals [19]. This unusually large thermal expansion coefficient represents a clear manifestation of anharmonicity in the crystal lattice and has been attributed to the influence of phonon anharmonicity and electronic free energy contributions [19].

Recent theoretical investigations using advanced computational methods have demonstrated that the coefficient of thermal expansion for ytterbium exhibits strong anharmonic character from absolute zero to the melting temperature [19]. This anharmonicity significantly affects other thermodynamic properties and contributes to the unique thermal behavior observed in ytterbium compounds and alloys.

PropertyValueReference
Melting Point (°C)824 [1] [2] [3] [4] [5]
Boiling Point (°C)1196 [1] [2] [3] [4] [5]
Liquid Range (°C)372 [1] [3] [5]
Heat of Fusion (kJ/mol)7.66 [5] [9] [10]
Heat of Vaporization (kJ/mol)128.9-160 [5] [9]
Specific Heat Capacity at 298 K (J/kg·K)154 [1] [9]
Thermal Conductivity at 300 K (W/m·K)34.9-39 [2] [4] [16] [17]
Thermal Expansion Coefficient (μm/m·K)26.3 [2] [16] [18]

Surface Oxidation Dynamics and Passivation Mechanisms

Atmospheric Oxidation Behavior

Ytterbium metal exhibits distinctive surface oxidation characteristics when exposed to atmospheric conditions. The metal slowly oxidizes in air, beginning at room temperature [1] [6] [13] [20], resulting in the formation of a protective oxide layer [1] [21]. This oxidation process manifests visually as the development of a golden-brown hue on the metal surface [20] [22], indicating the initial stages of oxide formation.

The primary oxidation reaction proceeds according to the stoichiometry:
4 Yb + 3 O₂ → 2 Yb₂O₃ [23]

This reaction produces ytterbium(III) oxide (Yb₂O₃) as the predominant oxidation product [23] [24]. The oxide formation can also occur through thermal decomposition pathways at elevated temperatures, such as the decomposition of ytterbium carbonate or ytterbium oxalate at approximately 700°C [23].

Passivation Layer Formation and Characteristics

The oxide layer formed during atmospheric exposure serves as a passivation barrier [1] [21], providing some degree of protection against further environmental degradation. However, this protective capacity is limited compared to more robust passivation systems. The ytterbium oxide layer exhibits a cubic crystal structure with space group Ia-3 [25] [26] [27], where each ytterbium atom coordinates with six oxygen atoms in a non-octahedral environment [23].

X-ray photoelectron spectroscopy studies of ytterbium oxide layers reveal that the oxide maintains structural integrity under various conditions [26]. The formation mechanism involves both direct oxidation of metallic ytterbium and potential contributions from surface reconstruction processes. The stability of the oxide makes Yb³⁺ compounds valuable in applications requiring consistent surface properties [28].

Advanced Oxidation Studies in Coatings and Composites

Recent research has investigated ytterbium's oxidation behavior in advanced materials applications, particularly in high-temperature coating systems. Studies of ytterbium silicide (Yb-Si) oxidation reveal complex behavior under different atmospheric conditions [29] [30] [31] [32]. In air environments, ytterbium silicides show accelerated degradation compared to air-water vapor and steam conditions [30] [31].

The oxidation of ytterbium-containing compounds demonstrates atmospheric dependence, with degradation rates varying significantly between dry air, humid air, and steam environments [30] [31]. These findings have important implications for understanding ytterbium's behavior in practical applications, particularly in high-temperature industrial environments.

Investigations of ytterbium disilicate environmental barrier coatings reveal that steam oxidation produces thinner silica scales compared to bare substrates [33], indicating beneficial protective effects. The coating systems show excellent phase stability and resistance to both water vapor and oxygen corrosion [34] when properly engineered.

Property/ConditionDescriptionReference
Oxidation in Air (room temperature)Slow oxidation begins at room temperature [1] [6] [13] [20]
Oxidation ProductYtterbium(III) oxide (Yb₂O₃) [23] [24]
Oxide Layer TypeProtective oxide layer formation [1] [21]
Protection in Inert AtmosphereRequired for long-term storage [1] [6] [13]
Reaction with WaterSlow reaction with cold water [6] [13] [22]
Dissolution in AcidsReadily dissolves in dilute acids (except HF) [6] [13] [23]
Surface TarnishingGolden-brown hue develops in air [20] [22]

Unique Magnetic Behavior: Paramagnetism vs. Diamagnetism

Temperature-Dependent Magnetic Transitions

Ytterbium exhibits highly unusual magnetic behavior that distinguishes it from other lanthanide elements. At temperatures above 1.0 kelvin, ytterbium demonstrates paramagnetic behavior [6] [3] [35] [22], contrasting sharply with other rare earth metals that typically exhibit antiferromagnetic and/or ferromagnetic properties at low temperatures [6] [35] [22]. This distinction arises from ytterbium's unique electronic configuration and its tendency toward divalent behavior.

The alpha allotrope of ytterbium exhibits diamagnetic character [6] [3] [35] [22], representing a remarkable magnetic phase transition that depends on both temperature and crystal structure. This diamagnetic behavior in the alpha phase results from the filled 4f¹⁴ electron configuration, which creates a core-like shell with no net magnetic moment [36] [37].

Electronic Configuration and Magnetic Moments

In its trivalent state (Yb³⁺), ytterbium possesses a 4f¹³ electronic configuration [37] that yields an effective magnetic moment of 4.54 μB per Yb³⁺ ion [37]. This configuration, with a J = 7/2 ground state and g-value of 8/7, follows the typical lanthanide magnetic behavior pattern when in the +3 oxidation state [37].

However, divalent ytterbium compounds exhibit fundamentally different magnetic characteristics [36] [37]. The 4f¹⁴ configuration in Yb²⁺ results in diamagnetic or Pauli paramagnetic behavior [36] [37], as the filled f-shell acts as a core electron shell with no unpaired electrons. Room temperature magnetic susceptibility measurements show +249.0×10⁻⁶ cm³/mol for bulk ytterbium [38], reflecting the complex interplay between metallic and localized electron contributions.

Magnetic Behavior in Intermetallic Compounds

Ytterbium-based intermetallic compounds demonstrate a rich variety of magnetic phenomena, including heavy Fermion behavior, Kondo effects, and intermediate valence characteristics [36] [37]. Kondo temperatures in ytterbium compounds range from 1 to 200 K, depending on the specific compound composition and crystal structure [36] [37].

Heavy Fermion behavior has been observed in various ytterbium intermetallic compounds [36] [37], characterized by enormously enhanced electronic specific heat coefficients and unusual transport properties. For example, compounds such as YbCuAl show specific heat coefficients of 260 mJ mol⁻¹ K⁻², approximately 300 times larger than typical metals [37].

The magnetic properties of ytterbium compounds are highly sensitive to external parameters, including magnetic field, temperature, and pressure [37]. Many compounds exhibit complex magnetic phase diagrams with multiple transitions and exotic ground states, such as antiferromagnetic dimers and spin liquid behavior [37].

Valence Fluctuation and Mixed Valence Effects

Ytterbium's ability to exist in both divalent and trivalent states leads to intermediate valence and valence fluctuation phenomena [36] [37] [39]. The interconfiguration fluctuation model describes the temperature-dependent valence behavior, where thermal energy can promote transitions between 4f¹⁴ (Yb²⁺) and 4f¹³ (Yb³⁺) configurations [37].

Recent studies have demonstrated sharp valence phase transitions in specific ytterbium compounds, such as cubic Yb₀.₄In₀.₆Cu₂, which shows a valence transition at approximately 50 K [39]. These transitions involve sudden changes in 4f electron occupancy and are accompanied by dramatic modifications in magnetic, electronic, and structural properties [39].

Advanced Magnetic Studies and Applications

Modern research has revealed that ytterbium complexes can function as dual-purpose materials combining magnetic and optical properties [40]. Single-molecule magnet behavior has been observed in carefully designed ytterbium complexes, with some compounds showing high energy barriers for magnetic relaxation [40].

The magnetic anisotropy in ytterbium compounds can be exceptionally large, enabling applications in quantum information processing and magnetic data storage [40]. The combination of near-infrared optical activity and controllable magnetic behavior makes ytterbium complexes attractive for advanced technological applications [40].

Property/ConditionValue/DescriptionReference
Magnetic Behavior (T > 1.0 K)Paramagnetic [6] [3] [35] [22]
Alpha Allotrope BehaviorDiamagnetic [6] [3] [35] [22]
Effective Magnetic Moment (trivalent)4.54 μB per Yb³⁺ [37]
Magnetic Susceptibility (room temperature)+249.0×10⁻⁶ cm³/mol [38]
Divalent Compounds BehaviorDiamagnetic or Pauli paramagnetic [36] [37]
Kondo Temperature (in compounds)1-200 K (compound dependent) [36] [37]
Heavy Fermion BehaviorObserved in various intermetallic compounds [36] [37]

UNII

MNQ4O4WSI1

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 49 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 46 of 49 companies with hazard statement code(s):;
H228 (89.13%): Flammable solid [Danger Flammable solids];
H250 (10.87%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H252 (10.87%): Self-heating in large quantities;
may catch fire [Warning Self-heating substances and mixtures];
H302 (89.13%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (89.13%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (86.96%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (89.13%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (86.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

7440-64-4

Wikipedia

Ytterbium

General Manufacturing Information

Ytterbium: ACTIVE

Dates

Last modified: 08-15-2023

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